An In-Depth Technical Guide to 2,2-Dimethyl-2'-methoxypropiophenone
An In-Depth Technical Guide to 2,2-Dimethyl-2'-methoxypropiophenone
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,2-dimethyl-2'-methoxypropiophenone (CAS No. 22526-24-5). While detailed experimental data for this specific molecule is limited in published literature, this document synthesizes available information with well-established principles of organic chemistry to offer valuable insights for researchers, scientists, and professionals in drug development. The guide covers structural analysis, predicted physicochemical and spectroscopic properties, a detailed theoretical synthesis protocol, and a discussion of its potential reactivity and applications, with a focus on the steric and electronic influence of its key functional groups.
Introduction and Molecular Overview
2,2-Dimethyl-2'-methoxypropiophenone, also known as 1-(2-methoxyphenyl)-2,2-dimethylpropan-1-one, is an aromatic ketone.[1][2] Its structure is characterized by a phenyl ring substituted with a methoxy group at the ortho position relative to a pivaloyl group (C(O)C(CH₃)₃). The conjunction of the sterically demanding tert-butyl moiety and the ortho-methoxy group dictates much of its chemical behavior, influencing its reactivity, spectroscopic signature, and potential utility as a synthetic intermediate. This guide aims to elucidate these properties through a combination of available data and theoretical analysis.
The core structure integrates three key functional components:
-
A Phenyl Ring: The aromatic core of the molecule.
-
A Ketone Carbonyl Group: A site for nucleophilic attack and various carbonyl reactions.
-
An Ortho-Methoxy Group: An electron-donating group that influences the electronic properties of the phenyl ring and can sterically hinder the adjacent carbonyl.
-
A tert-Butyl Group: A bulky alkyl group that provides significant steric hindrance around the carbonyl, influencing reaction kinetics and product distributions.
Below is a diagram illustrating the molecular structure and its key functional regions.
Caption: Proposed workflow for the synthesis via Grignard reaction.
Detailed Step-by-Step Methodology:
Materials:
-
2-Bromoanisole
-
Magnesium turnings
-
Iodine (crystal, for initiation)
-
Anhydrous Tetrahydrofuran (THF)
-
Pivaloyl chloride (2,2-dimethylpropanoyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
Protocol:
-
Grignard Reagent Preparation: a. To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents). b. Add a small crystal of iodine to help initiate the reaction. c. In a dropping funnel, add a solution of 2-bromoanisole (1.0 equivalent) in anhydrous THF. [3] d. Add a small portion of the 2-bromoanisole solution to the magnesium turnings and warm gently with a heat gun until the color of the iodine fades and bubbling is observed, indicating reaction initiation. e. Add the remaining 2-bromoanisole solution dropwise, maintaining a gentle reflux. f. After the addition is complete, stir the resulting dark grey solution at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. [4]
-
Acylation Reaction: a. Cool the flask containing the Grignard reagent to 0 °C in an ice bath. b. Slowly add a solution of pivaloyl chloride (1.05 equivalents) in anhydrous THF via a dropping funnel. The addition is exothermic and should be controlled to maintain the temperature below 10 °C. c. Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Workup and Purification: a. Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. b. Extract the aqueous layer with diethyl ether (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter the drying agent and concentrate the solvent in vacuo to yield the crude product. e. Purify the crude oil via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure 2,2-dimethyl-2'-methoxypropiophenone.
Spectroscopic Characterization (Predicted)
No definitive, published spectra for 2,2-dimethyl-2'-methoxypropiophenone were identified. The following are expert predictions based on its structure and analysis of similar compounds. [5][6] Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks and Rationale |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.7 (dd, 1H): Aromatic proton ortho to the carbonyl and meta to the methoxy group. δ ~7.4 (td, 1H): Aromatic proton para to the carbonyl. δ ~7.0 (t, 1H): Aromatic proton meta to the carbonyl. δ ~6.9 (d, 1H): Aromatic proton ortho to the methoxy group. δ ~3.8 (s, 3H): Methoxy (-OCH₃) protons. δ ~1.3 (s, 9H): tert-Butyl (-C(CH₃)₃) protons. The singlet is characteristic of the nine equivalent protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~205-210: Ketone carbonyl carbon (C=O). δ ~155-160: Aromatic carbon attached to the methoxy group. δ ~130-135: Aromatic CH carbons. δ ~120-130: Aromatic carbons. δ ~110-115: Aromatic CH ortho to the methoxy group. δ ~55-56: Methoxy carbon (-OCH₃). δ ~44-46: Quaternary carbon of the tert-butyl group. δ ~28-30: Methyl carbons of the tert-butyl group. |
| Infrared (IR) | ~2970 cm⁻¹: C-H stretch (aliphatic, tert-butyl). ~1680 cm⁻¹: C=O stretch (aromatic ketone). The frequency is lowered due to conjugation with the aromatic ring. ~1600, 1480 cm⁻¹: C=C stretches (aromatic ring). ~1250 cm⁻¹: C-O stretch (aryl ether). |
| Mass Spectrometry (MS) | m/z 192: Molecular ion [M]⁺. m/z 135: [M - C(CH₃)₃]⁺, fragment corresponding to the 2-methoxybenzoyl cation (likely the base peak). m/z 107: Loss of CO from the m/z 135 fragment. m/z 57: [C(CH₃)₃]⁺, the tert-butyl cation. |
Reactivity and Potential Applications
The chemical reactivity of 2,2-dimethyl-2'-methoxypropiophenone is primarily governed by the interplay between its ketone functionality and the significant steric hindrance imposed by the adjacent tert-butyl and ortho-methoxy groups.
-
Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, though the reaction rate will be significantly slower compared to less hindered ketones. Reactions with small nucleophiles (e.g., NaBH₄, organolithium reagents) are feasible, but reactions with bulky nucleophiles may be challenging.
-
Enolate Formation: The α-protons are absent, so this molecule cannot form an enolate at the pivaloyl side. This makes it a useful substrate in reactions where enolization is an undesirable side reaction.
-
Photochemistry: Aromatic ketones are well-known photoinitiators. Upon UV irradiation, the molecule can be excited to a triplet state, which can then initiate polymerization reactions or participate in hydrogen abstraction processes. The specific substitution pattern may tune its absorption spectrum and photochemical efficiency.
-
Synthetic Intermediate: It can serve as a building block in multi-step organic synthesis. [1]The ketone can be reduced to an alcohol, which can then be used in subsequent transformations. Its primary utility is likely as an intermediate in the synthesis of pharmaceuticals and agrochemicals. [1]
Safety and Handling
As with any laboratory chemical, 2,2-dimethyl-2'-methoxypropiophenone should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. While specific toxicity data is unavailable, compounds of this class may cause skin and eye irritation. [7]
Conclusion
2,2-Dimethyl-2'-methoxypropiophenone is an aromatic ketone with distinct chemical properties shaped by significant steric hindrance around its carbonyl group. While experimental data remains sparse, its synthesis is readily achievable through standard organometallic methods. Its predicted spectroscopic and reactive profile makes it an interesting candidate for applications in photochemistry and as a sterically-hindered intermediate in complex organic synthesis. This guide provides a foundational understanding for researchers looking to explore the potential of this molecule.
References
-
Molekula. 2,2-Dimethyl-2'-methoxypropiophenone. [Link]
-
abcr Gute Chemie. AB364011 | CAS 22526-24-5. [Link]
-
PubChem. 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one. [Link]
-
PubChem. 1-(2-Methoxyphenyl)propan-1-one. [Link]
-
PubChem. 2',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone. [Link]
-
SLS. 2-Methoxyphenylmagnesium bromi | 470414-100ML | SIGMA-ALDRICH. [Link]
-
PubChem. 4'-Methoxypropiophenone-d2. [Link]
- Google Patents.
-
York University. Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. [Link]
Sources
- 1. CAS 22526-24-5: 1-(2-methoxyphenyl)-2,2-dimethyl-propan-1-… [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-甲氧苯基溴化镁 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. 3'-methoxypropiophenone synthesis - chemicalbook [chemicalbook.com]
- 6. Methoxypropiophenone(121-97-1) 1H NMR spectrum [chemicalbook.com]
- 7. 2,2-ジメチルプロピオフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
